
Cytidine, cytidylyl-(3'(R)5')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, cytidylyl-(3’®5’)-, also known as cytidylyl-(3’->5’)-cytidine, is a nucleotide compound that plays a crucial role in various biological processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions of the ribose sugars. This compound is significant in the study of nucleic acids and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cytidylyl-(3’®5’)- involves the formation of a phosphodiester bond between two cytidine molecules. This can be achieved through chemical or enzymatic methods. One common approach is the use of phosphoramidite chemistry, where protected cytidine derivatives are coupled using a phosphoramidite reagent, followed by oxidation to form the phosphodiester bond . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
Industrial production of cytidine, cytidylyl-(3’®5’)- often involves large-scale enzymatic synthesis. Enzymes such as nucleotidyl transferases can catalyze the formation of the phosphodiester bond between cytidine molecules under mild conditions. This method is preferred for its specificity and efficiency, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine, cytidylyl-(3’®5’)- can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual cytidine molecules.
Oxidation and Reduction: The nucleobase cytosine can undergo oxidation and reduction reactions, although these are less common in the context of the intact nucleotide.
Substitution: The hydroxyl groups on the ribose sugars can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Chemical oxidizing agents like potassium permanganate or enzymatic oxidation using oxidases.
Substitution: Chemical reagents such as alkylating agents or acylating agents under mild conditions.
Major Products Formed
Hydrolysis: Cytidine monophosphate and free cytidine.
Oxidation: Oxidized cytidine derivatives.
Substitution: Modified cytidine nucleotides with various functional groups.
Aplicaciones Científicas De Investigación
Cytidine, cytidylyl-(3’®5’)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in RNA structure and function, as well as its involvement in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics
Mecanismo De Acción
The mechanism of action of cytidine, cytidylyl-(3’®5’)- involves its incorporation into RNA molecules, where it participates in the formation of the RNA backbone through phosphodiester linkages. It can also act as a substrate for various enzymes, including nucleotidyl transferases and kinases, which modify its structure and function. The molecular targets and pathways involved include RNA polymerases, ribonucleases, and signaling pathways related to nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide with a single cytidine molecule and a phosphate group.
Cytidine diphosphate (CDP): Contains two phosphate groups linked to a cytidine molecule.
Cytidine triphosphate (CTP): Contains three phosphate groups linked to a cytidine molecule.
Cytidine 3’,5’-cyclic monophosphate (cCMP): A cyclic nucleotide with a phosphodiester bond between the 3’ and 5’ positions of the ribose
Uniqueness
Cytidine, cytidylyl-(3’®5’)- is unique due to its structure, consisting of two cytidine molecules linked by a phosphodiester bond. This dimeric structure imparts distinct properties and functions compared to monomeric nucleotides like CMP, CDP, and CTP. Its ability to form stable duplexes and participate in specific biochemical reactions makes it valuable in various research applications .
Propiedades
Fórmula molecular |
C18H24N6O12P- |
|---|---|
Peso molecular |
547.4 g/mol |
Nombre IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P/c19-8-1-3-23(16(29)21-8)14-11(27)10(26)7(34-14)5-18(6-25)13(36-37(31,32)33)12(28)15(35-18)24-4-2-9(20)22-17(24)30/h1-4,7,10-15,25-28H,5-6H2,(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/p-1 |
Clave InChI |
VJEBWUJTQMNLNC-UHFFFAOYSA-M |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CC3(C(C(C(O3)N4C=CC(=NC4=O)N)O)OP(=O)(O)[O-])CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




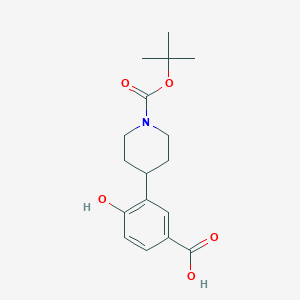
![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
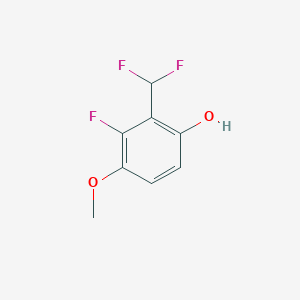
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
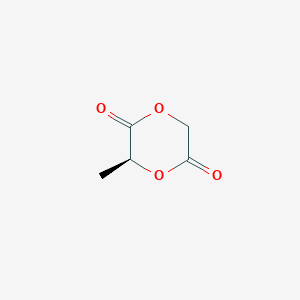

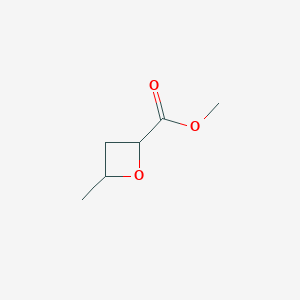
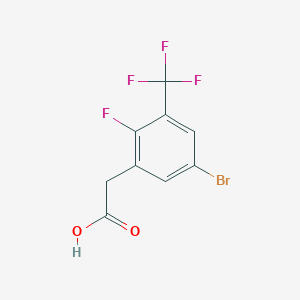

![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
